molecular formula C21H21FN4O2 B11163997 3-{(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one

3-{(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one

Cat. No.: B11163997
M. Wt: 380.4 g/mol
InChI Key: KMHBBWDTMSDVGY-HNNXBMFYSA-N
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Description

3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one apart is its specific structural configuration, which allows for unique interactions with biological targets. This makes it a valuable compound for drug discovery and development, as well as for studying fundamental biochemical processes.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

3-[(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one

InChI

InChI=1S/C21H21FN4O2/c1-15(26-14-23-19-5-3-2-4-18(19)21(26)28)20(27)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h2-9,14-15H,10-13H2,1H3/t15-/m0/s1

InChI Key

KMHBBWDTMSDVGY-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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